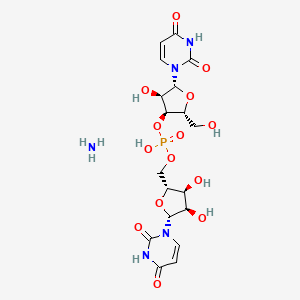
4-(9-Anthracenyloxy)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(9-Anthracenyloxy)-1-butanamine is an organic compound that features an anthracene moiety linked to a butanamine chain via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(9-Anthracenyloxy)-1-butanamine typically involves multiple steps. One common method starts with the preparation of 4-(9-anthracenyl)butyl bromide. This is achieved by reacting 9-bromoanthracene with 1,4-dibromobutane in the presence of n-butyllithium. The resulting 4-(9-anthracenyl)butyl bromide is then converted to 4-(9-anthracenyl)butyl azide using sodium azide in dimethyl sulfoxide. Finally, the azide is reduced to 4-(9-anthracenyl)butylamine using palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(9-Anthracenyloxy)-1-butanamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
4-(9-Anthracenyloxy)-1-butanamine has diverse applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in fluorescence microscopy and imaging.
Mécanisme D'action
The mechanism of action of 4-(9-Anthracenyloxy)-1-butanamine primarily involves its interaction with molecular targets through its amine and anthracene groups. The anthracene moiety can participate in π-π stacking interactions, while the amine group can form hydrogen bonds and ionic interactions. These interactions facilitate the compound’s binding to specific molecular targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
9-Anthraldehyde oxime: Used in the synthesis of various heterocyclic compounds.
9-Anthracenemethanol: Utilized in Diels-Alder reactions and as an initiator in polymerization reactions.
9-Anthracene carboxylic acid: Known for its photochromic properties and used in the design of photochromic materials.
Uniqueness: 4-(9-Anthracenyloxy)-1-butanamine stands out due to its unique combination of an anthracene moiety and a butanamine chain, which imparts distinct fluorescence properties and versatile reactivity. This makes it particularly valuable in applications requiring fluorescent probes and advanced material development.
Propriétés
Numéro CAS |
96334-91-7 |
|---|---|
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
4-anthracen-9-yloxybutan-1-amine |
InChI |
InChI=1S/C18H19NO/c19-11-5-6-12-20-18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-4,7-10,13H,5-6,11-12,19H2 |
Clé InChI |
AAIGTATUYZIFRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2OCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



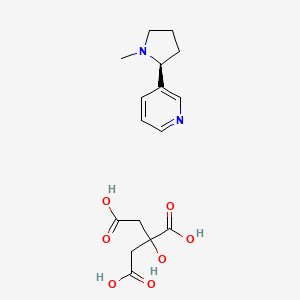
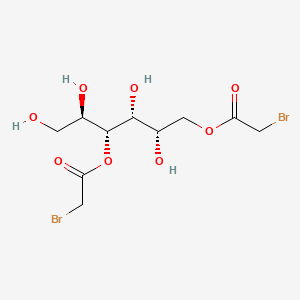
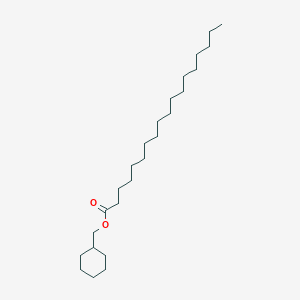

![(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12644782.png)

![Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)
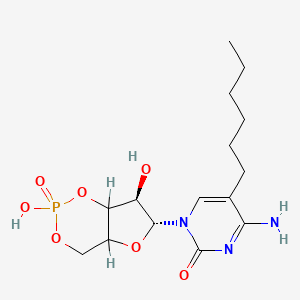
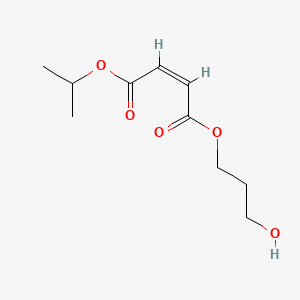
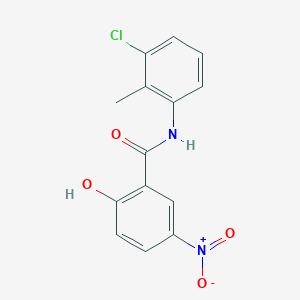

![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)
